Head-to-Head TDP2 Inhibition: 6-Iodo vs 6-Trifluoromethyl Isoquinolinedione
In a standardized biochemical assay measuring tyrosyl-DNA phosphodiesterase 2 (TDP2) inhibition, 6-iodoisoquinoline-1,3(2H,4H)-dione demonstrated IC50 values of 7,600 nM and 9,300 nM across two independent determinations. Its direct analog 6-(trifluoromethyl)isoquinoline-1,3(2H,4H)-dione, evaluated in the identical assay system, exhibited IC50 values of 3,500 nM and 7,000 nM . This represents an approximately 2.2-fold potency advantage for the 6-CF3 analog at the lower IC50 determination, confirming that the 6-iodo substituent yields intermediate TDP2 potency within the halogen/pseudohalogen series.
| Evidence Dimension | TDP2 enzyme inhibition potency (IC50, nM) |
|---|---|
| Target Compound Data | IC50 = 7,600 nM (Assay 1); 9,300 nM (Assay 2) |
| Comparator Or Baseline | 6-(Trifluoromethyl)isoquinoline-1,3(2H,4H)-dione: IC50 = 3,500 nM (Assay 2); 7,000 nM (Assay 1) |
| Quantified Difference | 6-CF3 analog is ~2.2-fold more potent at the lower IC50 determination; ~1.3-fold more potent at the higher determination |
| Conditions | In vitro fluorescence-based TDP2 biochemical assay (AAT Bioquest Quest Database™, citing PubChem BioAssays 1293599 and 1293602) |
Why This Matters
For TDP2-targeted drug discovery programs, the 6-iodo variant offers a defined potency benchmark (low single-digit μM) that allows rational selection between 6-halo-substituted scaffolds when balancing potency against other drug-like properties such as lipophilicity and metabolic stability.
